molecular formula C20H19N5O2 B10978361 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide

Cat. No.: B10978361
M. Wt: 361.4 g/mol
InChI Key: MNZQKVOBDWSKKL-UHFFFAOYSA-N
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Description

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide is a synthetic organic compound that features a complex structure combining an indole moiety with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and formamide under acidic conditions.

    Attachment of the Methoxymethyl Group: This step involves the alkylation of the triazole ring using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Synthesis of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Coupling of the Indole and Triazole Rings: The final step involves coupling the indole and triazole rings through a carboxamide linkage. This can be achieved using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the triazole ring or the indole moiety.

    Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced triazole or indole derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide can be studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could facilitate binding to metal ions or other molecular targets, while the indole moiety could interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[5-(methylthio)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide
  • N-{4-[5-(ethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide

Uniqueness

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-5-carboxamide is unique due to the presence of the methoxymethyl group on the triazole ring. This modification can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1-methylindole-5-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-25-10-9-14-11-15(5-8-17(14)25)20(26)21-16-6-3-13(4-7-16)19-22-18(12-27-2)23-24-19/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23,24)

InChI Key

MNZQKVOBDWSKKL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC

Origin of Product

United States

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